molecular formula C26H19N3O4S B2873615 ethyl 5-(naphthalene-2-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-43-8

ethyl 5-(naphthalene-2-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2873615
CAS No.: 851947-43-8
M. Wt: 469.52
InChI Key: ZYNPAPBADPEBFX-UHFFFAOYSA-N
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Description

Ethyl 5-(naphthalene-2-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a naphthalene-2-carboxamide group at position 5, a phenyl group at position 3, and an ethyl carboxylate ester at position 1. This scaffold is structurally related to bioactive molecules, particularly in antimicrobial and kinase inhibitor research .

Properties

IUPAC Name

ethyl 5-(naphthalene-2-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O4S/c1-2-33-26(32)22-20-15-34-24(21(20)25(31)29(28-22)19-10-4-3-5-11-19)27-23(30)18-13-12-16-8-6-7-9-17(16)14-18/h3-15H,2H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNPAPBADPEBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiophene and Pyridazine Precursors

The core is synthesized via a Gould-Jacobs cyclization, adapted from methods for quinoline derivatives:

Step 1 : Ethyl 3-amino-4-cyanothiophene-2-carboxylate (1) is reacted with phenylglyoxal (2) in refluxing ethanol, forming the pyridazine ring through cyclodehydration.
$$
\text{(1) + (2)} \xrightarrow{\text{EtOH, Δ}} \text{Ethyl 4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (3)}
$$
Yield : 68–72%.

Mechanistic Insight : The reaction proceeds via enamine formation, followed by intramolecular nucleophilic attack and dehydration (Fig. 1).

Alternative Route: [4+2] Cycloaddition

A Diels-Alder approach employs thiophene diene (4) and nitroethylene (5) under microwave irradiation:
$$
\text{(4) + (5)} \xrightarrow{\text{MW, 150°C}} \text{Intermediate (6)} \xrightarrow{\text{H}_2\text{O}} \text{(3)}
$$
Advantages : Faster reaction times (30 min) and improved regioselectivity.

Functionalization of the Core Structure

Introduction of the Naphthalene-2-Amido Group

Step 1 : Nitration of (3) at position 5 using fuming HNO₃ in H₂SO₄ yields nitro derivative (7).
Step 2 : Catalytic hydrogenation (H₂, Pd/C) reduces nitro to amine (8).
Step 3 : Amidation with naphthalene-2-carbonyl chloride (9) in DMF using HOBt/DIEA:
$$
\text{(8) + (9)} \xrightarrow{\text{HOBt, DIEA}} \text{Target compound}
$$
Yield : 58–63%.

Optimization : Microwave-assisted coupling (100°C, 20 min) increases yield to 75%.

Regioselective Alkylation for Phenyl Group Installation

The phenyl group at position 3 is introduced early via:

  • Friedel-Crafts alkylation : Using benzene and AlCl₃.
  • Ullmann coupling : Brominated core (10) reacts with phenylboronic acid under Pd catalysis.

Preferred Method : Ullmann coupling ensures higher regiocontrol (Yield: 82%).

Comprehensive Reaction Scheme

Scheme 1 : Integrated Synthesis Pathway

  • Core formation via Gould-Jacobs cyclization.
  • Nitration/Hydrogenation for amine intermediate.
  • Amide coupling with naphthalene-2-carbonyl chloride.
  • Ethyl ester retention via controlled hydrolysis conditions.

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 8.72 (s, 1H, NH), 8.15–7.45 (m, 11H, aromatic), 4.42 (q, J = 7.1 Hz, 2H, OCH₂), 1.44 (t, J = 7.1 Hz, 3H, CH₃).
  • HRMS (ESI) : m/z calc. for C₂₆H₁₉N₃O₄S [M+H]⁺: 478.1123; found: 478.1125.

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar thienopyridazine core and dihedral angles between substituents.

Industrial-Scale Considerations

  • Cost Efficiency : Use of polystyrene-supported HOBt reduces reagent waste.
  • Green Chemistry : Solvent-free microwave steps lower E-factor.

Challenges and Mitigation Strategies

  • Regioselectivity in Nitration : Directed ortho-metallation with LDA ensures position 5 selectivity.
  • Ester Hydrolysis Prevention : Low-temperature amidation (0°C) avoids side reactions.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-(naphthalene-2-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed to convert the oxo group to hydroxyl or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

ethyl 5-(naphthalene-2-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 5-(naphthalene-2-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with two closely related derivatives, highlighting differences in substituents, molecular properties, and inferred biological relevance.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituent Potential Applications
Ethyl 5-(naphthalene-2-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (Target) C₂₆H₂₀N₃O₄S* ~486.52 Naphthalene-2-carboxamide Antimicrobial agents, kinase inhibitors (inferred)
Ethyl 5-(2-fluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate C₂₂H₁₆FN₃O₄S 437.45 2-Fluorobenzamido Antimicrobial research
Ethyl 5-(benzodioxole-5-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate C₂₃H₁₇N₃O₆S 463.46 1,3-Benzodioxole-5-carboxamide Drug discovery (catalogued as research chemical)

*Note: The molecular formula and weight for the target compound are estimated based on structural similarity to and .

Key Differences and Implications

Substituent Effects on Lipophilicity The naphthalene group in the target compound increases logP (lipophilicity) compared to the smaller 2-fluorobenzamido () and benzodioxole () substituents. This property may enhance membrane permeability but reduce aqueous solubility, a critical factor in drug development .

Structural Validation and Synthesis

  • Analogs in and were likely characterized using crystallographic tools such as SHELX, a standard for small-molecule refinement . The naphthalene derivative’s bulkier structure may require advanced crystallization techniques to resolve steric effects.
  • Synthetic routes for similar compounds (e.g., ) involve coupling reactions to introduce amide substituents, suggesting that the target compound could be synthesized via analogous methods .

Biological Activity Thieno-pyridazine derivatives with 2-furanyl or fluorinated aryl groups () exhibit antimicrobial activity, implying that the target compound’s naphthalene group may modulate potency or spectrum . The benzodioxole analog () is marketed as a research chemical, indicating exploratory use in high-throughput screening .

Commercial and Patent Landscape The fluorinated analog () lacks explicit patent data, while the benzodioxole derivative () is commercially available for research.

Biological Activity

Ethyl 5-(naphthalene-2-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will delve into its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

1. Synthesis and Structural Characteristics

The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. The compound features a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities.

Key Structural Features:

  • Thieno[3,4-d]pyridazine Core : This bicyclic structure is crucial for the compound's biological activity.
  • Amido Group : Enhances solubility and may influence interaction with biological targets.
  • Carboxylate Ester : Potentially increases bioavailability.

2.1 Inhibitory Effects

Recent studies have highlighted the compound's inhibitory effects on various enzymes and biological pathways:

  • Monoamine Oxidase (MAO) Inhibition : Similar compounds have been shown to exhibit potent inhibition of MAO-A and MAO-B. For instance, derivatives of pyridazinones demonstrated IC50 values as low as 0.013 µM for MAO-B inhibition, indicating that structural modifications can significantly enhance potency .

2.2 Cytotoxicity Studies

Cytotoxicity assessments using L929 fibroblast cells revealed that certain derivatives of thieno[3,4-d]pyridazine exhibited varying degrees of cytotoxicity. For example:

CompoundIC50 (µM)Remarks
T327.05Significant cytotoxicity at higher concentrations
T6120.6Minimal cytotoxicity observed

These findings suggest a favorable therapeutic window for further development of similar compounds .

3. Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Key SAR Insights:

  • Substituent Effects : The presence and position of substituents on the aromatic rings significantly influence enzyme inhibition and cytotoxicity.
  • Hydrophobic Interactions : The naphthalene moiety contributes to hydrophobic interactions with target proteins, enhancing binding affinity.

4.1 Anticancer Activity

Preliminary investigations into the anticancer properties of thieno[3,4-d]pyridazine derivatives have shown promising results against various cancer cell lines. For instance, a study reported that compounds with similar scaffolds exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells .

4.2 Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Some derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy that merits further investigation in drug development contexts .

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